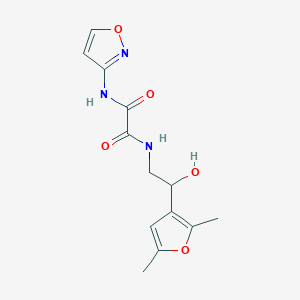
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C13H15N3O5 and its molecular weight is 293.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes several functional groups that contribute to its biological properties:
- Furan Ring : The presence of a 2,5-dimethylfuran moiety is significant for its aromatic properties and potential interactions in biological systems.
- Isoxazole Ring : This heterocyclic structure is known for various pharmacological activities, including anti-inflammatory and analgesic effects.
- Oxalamide Group : This functional group may influence the compound's ability to interact with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₅ |
| Molecular Weight | 345.4 g/mol |
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing furan and isoxazole rings have shown potential as antimicrobial agents. Studies suggest that they may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Properties : The isoxazole component is often associated with anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Anti-inflammatory Activity :
- Research on isoxazole derivatives demonstrated their ability to reduce inflammation in animal models of arthritis. These compounds inhibited pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune responses .
-
Neuroprotective Studies :
- A recent study explored the neuroprotective effects of compounds with furan and isoxazole structures in models of oxidative stress. The findings indicated that these compounds could mitigate neuronal damage by reducing oxidative stress markers .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
-
Formation of the Furan Derivative :
- Starting from commercially available 2,5-dimethylfuran, reactions with appropriate electrophiles can yield the desired hydroxylated derivatives.
-
Isoxazole Formation :
- The isoxazole ring can be synthesized through cyclization reactions involving α-halo ketones and hydroxylamine derivatives.
-
Amide Bond Formation :
- The final step involves coupling the furan derivative with the isoxazole derivative using standard amide coupling techniques.
Propriétés
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-7-5-9(8(2)21-7)10(17)6-14-12(18)13(19)15-11-3-4-20-16-11/h3-5,10,17H,6H2,1-2H3,(H,14,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCBIUNAMZZNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=NOC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














